Dimethyl thiophosphate

Catalog No.
S574279
CAS No.
1112-38-5
M.F
C2H7O3PS
M. Wt
142.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl thiophosphate

CAS Number

1112-38-5

Product Name

Dimethyl thiophosphate

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C2H7O3PS

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N

SMILES

COP(=S)(O)OC

Synonyms

DMTP cpd, O,O-dimethyl phosphorothionate, O,O-dimethyl phosphorothionate, ammonium salt, O,O-dimethyl phosphorothionate, potassium salt, O,O-dimethyl phosphorothionate, sodium salt, O,O-dimethylthiophosphate

Canonical SMILES

COP(=S)(O)OC

Isomeric SMILES

COP(=O)(OC)S

Important Note

It's crucial to remember that dimethyl thiophosphate (DMTP) is a highly toxic compound and should only be handled by trained professionals in controlled laboratory settings.

Here are some potential scientific research applications of DMTP:

Model Organism for Studying Organophosphate (OP) Poisoning:

DMTP belongs to the class of organophosphate (OP) compounds. These chemicals act by inhibiting an enzyme called acetylcholinesterase (AChE), leading to nervous system dysfunction and potentially death. Due to its well-defined toxicity profile and relatively simple structure, DMTP is often used as a model compound in in vitro and in vivo studies to understand the mechanisms of OP poisoning and develop antidotes or treatments [].

Enzyme Inhibition Studies:

DMTP, like other OP compounds, can inhibit the activity of AChE. Researchers can use DMTP to study the binding interaction between the compound and the enzyme at the molecular level. This information can be valuable in designing drugs that target specific enzymes for therapeutic purposes [].

Research on Nerve Signal Transmission:

AChE plays a crucial role in nerve signal transmission. By studying the effects of DMTP on AChE activity, researchers can gain insights into the physiological processes involved in nerve signaling and potentially identify new targets for neurological disease treatments [].

Development of Biosensors:

Scientists are exploring the potential of using AChE and its inhibitors, like DMTP, to develop biosensors for detecting various environmental toxins or chemicals. The binding of such toxins to AChE can be measured and used as a signal for their presence [].

Dimethyl thiophosphate is an organophosphorus compound with the molecular formula C2H7O3PSC_2H_7O_3PS and a molecular weight of approximately 142.1 g/mol. It is classified as a thiophosphate diester, which means it contains a thiophosphoric acid functional group. This compound is characterized by its structure, which includes two methoxy groups attached to a phosphorus atom that is also bonded to a sulfur atom, making it a derivative of thiophosphoric acid . Dimethyl thiophosphate is known for its use as a reagent in analytical chemistry, particularly in the determination of certain elements and compounds .

DMTP is likely to share similar hazards with other organophosphate insecticides. These include:

  • High acute toxicity through inhibition of acetylcholinesterase, leading to respiratory failure and death in severe cases [].
  • Skin and eye irritation due to its corrosive nature.
  • Potential environmental contamination due to its persistence in some soils.
, primarily hydrolysis and nucleophilic substitution reactions. For instance, it can undergo hydrolysis in the presence of water to yield dimethyl phosphorothioic acid and other products. The reaction kinetics can vary based on the solvent and pH conditions, with studies indicating second-order rate constants for hydrolysis reactions in different media . Additionally, it has been shown to react with hydroxyl ions and perhydroxyl ions in aqueous environments, leading to the formation of various degradation products .

The biological activity of dimethyl thiophosphate is notable, particularly its role as a metabolite of certain pesticides such as dimethoate. It has been studied for its potential toxicological effects on various organisms, including its interactions with enzymes and potential neurotoxic effects similar to other organophosphates . The compound has demonstrated significant skin irritation properties and poses risks of severe burns upon contact, highlighting its hazardous nature .

Dimethyl thiophosphate can be synthesized through several methods, including:

  • Reaction of Dimethyl Phosphate with Hydrogen Sulfide: This method involves reacting dimethyl phosphate with hydrogen sulfide under controlled conditions.
  • Phosphorylation of Thiols: Thiols can react with phosphorus trihalides or other phosphorus-containing reagents to form thiophosphates.
  • Transesterification Reactions: This involves exchanging the alkoxy groups in phosphate esters with thiol groups .

These methods allow for the production of dimethyl thiophosphate with varying degrees of purity and yield.

Dimethyl thiophosphate has several applications:

  • Analytical Chemistry: Used as a reagent for the determination of specific elements and compounds.
  • Agriculture: Acts as a metabolite in pesticide formulations, contributing to their efficacy and degradation pathways.
  • Research: Utilized in studies related to organophosphate toxicity and environmental chemistry .

The interaction studies involving dimethyl thiophosphate focus on its reactivity with biological systems and other chemicals. Research has indicated that it can inhibit certain enzymes involved in neurotransmission, similar to other organophosphates. Its interactions with cyclodextrins have also been explored, revealing that these compounds can modulate the reaction kinetics by affecting substrate availability to nucleophiles .

Dimethyl thiophosphate shares structural similarities with several other compounds in the class of organophosphates and thiophosphates. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl PhosphateC2H7O4PC_2H_7O4PNon-toxic; commonly used as an agricultural chemical.
Methyl ParathionC8H10N2O5PSC_8H_10N2O5PSHighly toxic; used as an insecticide; more hazardous than dimethyl thiophosphate.
ChlorpyrifosC10H10Cl3NO4PSC_10H_10Cl3NO4PSBroad-spectrum insecticide; associated with significant environmental concerns.
DimethoateC5H12N2O3PSC_5H12N2O3PSSystemic insecticide; metabolizes into dimethyl thiophosphate; poses similar toxicity risks.

Dimethyl thiophosphate stands out due to its specific structural features and its role as a metabolic product rather than a primary active ingredient in pesticide formulations.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.98535225 g/mol

Monoisotopic Mass

141.98535225 g/mol

Heavy Atom Count

7

UNII

6KM8HRE9WB

Related CAS

23754-87-2 (hydrochloride salt)
28523-79-7 (potassium salt)
40633-14-5 (ammonium salt)

Other CAS

59401-04-6
1112-38-5

Wikipedia

Dimethyl thiophosphate

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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